Cas no 1316754-30-9 (Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate)

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound featuring a pyrazole core substituted with a 4-nitrophenyl group and an ester functionality. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the ester moiety allows for hydrolysis or transesterification. Its well-defined crystalline form ensures high purity and stability, critical for synthetic applications. The compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of antimicrobial and anti-inflammatory agents. Its consistent performance and compatibility with diverse reaction conditions underscore its utility in organic synthesis.
Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate structure
1316754-30-9 structure
Product Name:Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
CAS No:1316754-30-9
MF:C12H11N3O4
MW:261.233442544937
CID:2116178
Update Time:2025-06-07

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
    • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
    • Ethyl 5-[p-nitrophenyl]-pyrazole-3-carboxylate
    • XRUYCGGHAQQEFP-UHFFFAOYSA-N
    • Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate #
    • 3-(4-Nitrophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester
    • Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
    • Inchi: 1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
    • InChI Key: XRUYCGGHAQQEFP-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(C2C=CC(=CC=2)[N+](=O)[O-])=NN1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 336
  • Topological Polar Surface Area: 101

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Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate Related Literature

Additional information on Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 1316754-30-9): An Overview of Its Structure, Synthesis, and Applications

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 1316754-30-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structure, synthesis methods, and recent advancements in the study of Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate.

Structure and Properties

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a 4-nitrophenyl group and an ethyl ester moiety. The molecular formula of this compound is C12H12N4O4, and its molecular weight is approximately 276.25 g/mol. The presence of the nitro group imparts significant electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point and boiling point, are well-documented in the literature. The melting point of Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate is reported to be around 128-130°C, while its boiling point is not typically measured due to its thermal instability at high temperatures.

Synthesis Methods

The synthesis of Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazole-5-carboxylate, followed by substitution with 4-nitrobenzoyl chloride. This method typically yields high purity products and is widely used in both academic and industrial settings.

An alternative synthetic route involves the condensation of ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazole-5-carboxylate, which is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the desired product. This method offers advantages in terms of yield and ease of purification.

Biological Activities and Applications

Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential biological activities, particularly in the areas of anti-inflammatory and anticancer research. Recent studies have shown that compounds derived from this scaffold exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response pathway.

In addition to its anti-inflammatory properties, Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate has also been explored for its anticancer potential. Research conducted by a team at the University of California demonstrated that derivatives of this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. These findings have opened new avenues for the development of novel anticancer agents based on the pyrazole scaffold.

Recent Research Developments

The ongoing research on Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate has led to several significant advancements. A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives with enhanced biological activities. The researchers found that modifications to the substituents on the pyrazole ring could significantly improve the potency and selectivity of these compounds.

Another notable development comes from a collaborative effort between researchers at Harvard University and MIT. They utilized computational methods to predict the binding affinities of various derivatives to specific protein targets involved in inflammatory diseases. This approach has facilitated the rational design of more effective therapeutic agents based on the Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate scaffold.

Conclusion

In conclusion, Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 1316754-30-9) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that new derivatives with enhanced therapeutic properties will be discovered, contributing to the advancement of medicine and healthcare.

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